Lipophilicity Shift vs. 4-Methoxy Analog: XLogP3-AA Comparison
The target compound exhibits a computed XLogP3-AA of 2.2 [1]. The closest 4-methoxy analog (N-(4-methoxyphenyl)-2-aminopyridine-3-carboxamide) has a computed XLogP3-AA of 1.8 [2]. This difference of +0.4 log units indicates the target is more lipophilic, which may influence membrane permeability and non-specific protein binding.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 4-Methoxy analog: XLogP3-AA = 1.8 |
| Quantified Difference | +0.4 log units (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A 0.4 log unit increase in lipophilicity can significantly alter a compound's ADME profile, potentially improving membrane penetration but also increasing metabolic liability or off-target binding risk; this must be factored into candidate selection.
- [1] PubChem. Compound Summary for CID 62059847, 2-Amino-N-(4-ethoxyphenyl)pyridine-3-carboxamide. National Center for Biotechnology Information (NCBI). Accessed May 2026. View Source
- [2] PubChem. Compound Summary for N-(4-methoxyphenyl)-2-aminopyridine-3-carboxamide (computed values). National Center for Biotechnology Information (NCBI). Accessed May 2026. View Source
